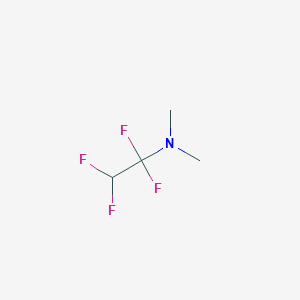

1,1,2,2-tetrafluoro-N,N-dimethylethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F4N/c1-9(2)4(7,8)3(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRGYRZBWQFJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620545 | |

| Record name | N,N-dimethyl-2H-perfluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-50-1 | |

| Record name | 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2H-perfluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanamine, 1,1,2,2-tetrafluoro-N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine

An In-depth Technical Guide to 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine: Synthesis, Characterization, and Application

Foreword: The Strategic Role of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of a parent compound. This often leads to enhanced metabolic stability, increased bioavailability, and improved binding affinity. Consequently, the development of efficient and selective fluorinating reagents is of paramount importance. Among these, this compound (TFEDMA), also known as the Petrov reagent, has emerged as a versatile and powerful tool for deoxofluorination reactions. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound (TFEDMA)

This compound (CAS No. 1550-50-1) is a highly specialized amine reagent primarily utilized for the conversion of hydroxyl and carbonyl functionalities into fluorinated counterparts.[1][2] Unlike some other fluorinating agents, TFEDMA offers the advantage of being a stable liquid at ambient temperature, with a longer shelf life when stored correctly, making it a more convenient and safer alternative to reagents like (diethylamino)sulfur trifluoride (DAST).[2][3] Its reactivity is analogous to the well-known Vilsmeier reagent, proceeding through a highly electrophilic iminium cation intermediate that facilitates nucleophilic substitution with fluoride.[1][3] This mechanism allows for the efficient deoxyfluorination of a wide range of substrates, including alcohols, carboxylic acids, and even oximes, highlighting its broad utility in synthetic organic chemistry.[1][3]

Synthesis and Physicochemical Properties

Established Synthetic Route

The most direct and efficient method for preparing TFEDMA is through the nucleophilic addition of dimethylamine to tetrafluoroethylene (TFE).[1][3] This reaction is known to proceed in high yields, typically between 96-98%.[1][3] The causality behind this high efficiency lies in the electron-deficient nature of the TFE double bond, which makes it highly susceptible to attack by nucleophiles like dimethylamine.

Caption: General workflow for the synthesis of TFEDMA.

Experimental Protocol: Synthesis of TFEDMA

-

Preparation: A reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a low-temperature condenser is charged with a solution of dimethylamine in an anhydrous solvent (e.g., diethyl ether).

-

Reaction: The vessel is cooled to 0°C. Tetrafluoroethylene gas is then bubbled through the solution at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

Quenching & Workup: Once the addition is complete, the reaction mixture is allowed to warm to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude product is purified by vacuum distillation to yield this compound as a yellow/orange liquid.[4]

Physicochemical Data

The physical and chemical properties of TFEDMA are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1550-50-1 | [1][5] |

| Molecular Formula | C₄H₇F₄N | [4][5] |

| Molecular Weight | 145.10 g/mol | [1][5] |

| Appearance | Yellow/orange liquid | [4][6] |

| Boiling Point | 77 °C | [4] |

| Density | 1.24 g/cm³ | [4][5] |

| Flash Point | 8 °C | [4][5] |

| Storage Temp. | 2-8 °C | [6] |

| InChI Key | VIRGYRZBWQFJGJ-UHFFFAOYSA-N | [1][4] |

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized reagent. The following are the expected spectroscopic data for TFEDMA.

| Technique | Expected Observations |

| ¹H NMR | Two main signals are expected: • A singlet corresponding to the six protons of the N,N-dimethyl group (-N(CH₃)₂). • A triplet of triplets corresponding to the single proton on the fluoroethyl chain (-CHF₂), due to coupling with the adjacent CF₂ group and the geminal fluorine atoms. |

| ¹⁹F NMR | Two distinct signals are expected, corresponding to the two different fluorine environments (-CF₂- and -CHF₂). Each signal will exhibit complex splitting patterns due to F-F and H-F coupling. |

| ¹³C NMR | Signals corresponding to the methyl carbons and the two distinct carbons of the tetrafluoroethyl chain are expected. The signals for the fluorinated carbons will appear as triplets or more complex multiplets due to C-F coupling. |

| IR Spectroscopy | Strong absorption bands in the region of 1100-1350 cm⁻¹ characteristic of C-F stretching vibrations. C-H stretching vibrations for the methyl and CHF groups would appear around 2800-3000 cm⁻¹. |

| Mass Spectrometry (EI) | The mass spectrum should show the molecular ion peak (M⁺) at m/z = 145. Key fragmentation patterns would likely involve the loss of methyl groups or fluorine atoms. |

Note: Specific chemical shifts and coupling constants would need to be determined from actual experimental data but the described patterns are characteristic.

Reactivity and Mechanistic Pathways

The utility of TFEDMA stems from its ability to act as a deoxofluorinating agent for a variety of oxygenated substrates.[1]

The Core Mechanism: A Fluorinated Vilsmeier-Type Reactivity

The central principle of TFEDMA's reactivity is the in-situ formation of a highly electrophilic iminium cation.[1] This species readily activates hydroxyl groups by forming a good leaving group, which is subsequently displaced by a fluoride ion in a nucleophilic substitution reaction.[1] This pathway is particularly effective for converting alcohols into alkyl fluorides and carboxylic acids into acyl fluorides.[1][2][3]

Caption: General mechanism for the dehydroxyfluorination of alcohols using TFEDMA.

Substrate Scope and Experimental Considerations

The reactivity of TFEDMA varies depending on the substrate:

-

Primary Alcohols: These substrates generally require elevated temperatures (e.g., reflux) to proceed to the corresponding primary alkyl fluorides, but the reactions typically result in high yields (75-98%).[2][3]

-

Secondary and Tertiary Alcohols: These are significantly more reactive and often undergo fluorination at lower temperatures (0–10°C).[1][3] However, for sterically hindered alcohols, elimination reactions to form olefins can become a competing side reaction.[1][3] A key advantage is the selectivity of TFEDMA for alcohols in the presence of less reactive functional groups like ketones and aldehydes.[1]

-

Carboxylic and Sulfonic Acids: TFEDMA efficiently converts these acids into their corresponding acyl and sulfonyl fluorides.[1][2] These products are valuable intermediates in their own right, often exhibiting greater stability than their chloride or bromide analogs.[3]

-

Aldehydes and Ketones: Carbonyl compounds can be converted to the corresponding gem-difluoroalkanes.[1][2]

-

Oximes: In a display of its versatility, TFEDMA can activate oximes. Aryl-aldoximes are converted to aryl-cyanides, while aryl-ketoximes yield aryl-amides, providing a valuable synthetic route to these important structural motifs.[3][7]

A significant practical advantage of using TFEDMA is that the primary byproduct, a fluorinated acetamide, is water-soluble, which often simplifies the reaction workup and product purification process.[1][2]

Applications in Drug Development and Beyond

The ability to selectively introduce fluorine makes TFEDMA a valuable reagent in fields where molecular properties need to be finely tuned.

-

Pharmaceutical and Drug Development: TFEDMA is widely used as an intermediate in the synthesis of various drugs, including antihistamines, antifungals, and antimicrobial agents.[8] Its primary role is to create metabolically stable bioisosteres of functional groups, which can enhance a drug's pharmacokinetic profile, including its bioavailability and metabolic stability.[1] The strategic replacement of a hydroxyl group with a fluorine atom can block sites of metabolic oxidation, a critical strategy in modern drug design.

-

Agrochemicals: The reagent is an important building block in the production of modern insecticides, herbicides, and fungicides.[8]

-

Specialty Chemicals and Materials Science: TFEDMA is used in the synthesis of specialty chemicals such as surfactants and coatings.[8] The introduction of fluorine can dramatically alter properties like thermal stability, hydrophobicity, and electronic character, which is crucial for developing advanced materials like liquid crystals and polymers.[1]

Safety and Handling

As a highly reactive chemical, proper handling of this compound is critical.

-

Hazards: The compound is classified as corrosive, highly flammable, and can be fatal if swallowed.[5][9] It can cause severe skin burns and eye damage.[9]

-

Precautions: All manipulations should be carried out in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Storage: TFEDMA is stable at ambient temperature but should be stored in a cool, dry place, typically between 2-8°C.[6] For long-term stability, it should be kept in containers made of polyethylene, Teflon®, or metal.[2]

Conclusion

This compound has solidified its position as a mild, selective, and highly effective deoxofluorinating reagent in the synthetic chemist's toolbox. Its straightforward synthesis, favorable stability profile compared to other reagents, and broad substrate scope make it an invaluable tool for the strategic incorporation of fluorine. For professionals in drug discovery and materials science, TFEDMA provides a reliable and efficient pathway to access novel fluorinated molecules with enhanced properties, ensuring its continued importance in advancing chemical innovation.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,1,2,2-Tetrafluoro-N,N-dimethylethylamine: A Versatile Chemical Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine: A New Selective Fluorinating Agent. Retrieved from [Link]

-

MDPI. (2021). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2019). Fluorinated Vilsmeier Reagent: TFEDMA‐mediated Synthesis of Aryl‐cyanides and Aryl‐amides via the Activation of Oximes. Retrieved from [Link]

Sources

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine | 1550-50-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. N,N-DIMETHYL-1,1,2,2-TETRAFLUOROETHYLAMINE | 1550-50-1 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Intricacies of 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (TFEDMA): A Comprehensive Technical Guide for Researchers

Introduction: Unveiling a Versatile Fluorinating Agent

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic introduction of fluorine atoms into molecular scaffolds is a paramount technique for modulating biological activity and enhancing pharmacokinetic profiles.[1][2][3] Among the arsenal of fluorinating agents available to the discerning chemist, 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine, commonly known as TFEDMA or the Petrov reagent, has emerged as a mild, selective, and highly effective reagent.[1][4] This guide provides an in-depth exploration of the core physical and chemical properties of TFEDMA, offering practical insights and detailed methodologies for its application in contemporary research and development.

The unique reactivity of TFEDMA stems from the presence of electron-withdrawing fluorine atoms, which significantly influences the stability and reactivity of the molecules it is used to create.[1] Its primary utility lies in its role as a chemical synthesis intermediate, facilitating the conversion of alcohols, carboxylic acids, and other activated compounds into their corresponding fluorinated derivatives.[1][4] This guide will delve into the mechanistic underpinnings of these transformations, providing researchers with the foundational knowledge to harness the full potential of this versatile reagent.

Chapter 1: Core Physicochemical Properties of TFEDMA

A thorough understanding of a reagent's physical properties is fundamental to its safe and effective handling and application in any experimental setting. This chapter delineates the key physicochemical characteristics of TFEDMA.

Structural and General Properties

TFEDMA is a fluorinated amine with a distinct molecular architecture that dictates its reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C4H7F4N | [5] |

| Molecular Weight | 145.1 g/mol | [5] |

| CAS Number | 1550-50-1 | [5] |

| Synonyms | N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine, HCF2CF2NMe2, TFE-DMA | [6][7] |

| Appearance | Not explicitly stated in search results, typically a liquid. | |

| InChI Key | VIRGYRZBWQFJGJ-UHFFFAOYSA-N | [1] |

Thermal and Physical Data

The thermal and physical data of TFEDMA are crucial for designing reaction conditions and for purification procedures.

| Property | Value | Source(s) |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Boiling Point | 77 °C | [5] |

| Flash Point | 8 °C | [5] |

| Vapor Pressure | 322.3 ± 0.1 mmHg at 25°C | [6] |

| Refractive Index | 1.451 | [5] |

Solubility Profile

Chapter 2: Chemical Reactivity and Mechanistic Insights

TFEDMA's utility as a fluorinating agent is rooted in its unique chemical reactivity, which is analogous to the well-known Vilsmeier reagent.[1][8] The core of its reactivity lies in the in situ formation of a highly electrophilic iminium cation, which readily activates hydroxyl groups for nucleophilic substitution by fluoride.[1]

Deoxyfluorination of Alcohols

A primary application of TFEDMA is the conversion of alcohols to alkyl fluorides.[1][4] The reaction proceeds via the activation of the alcohol's hydroxyl group, creating a good leaving group that is subsequently displaced by a fluoride ion.

-

Primary Alcohols: React with TFEDMA to yield primary alkyl fluorides in good to excellent yields.[4]

-

Secondary and Tertiary Alcohols: Are more reactive towards TFEDMA, but may also lead to elimination byproducts in addition to the desired alkyl fluoride.[4]

Caption: Conversion of carboxylic and sulfonic acids using TFEDMA.

Reactions with Oximes: A Fluorinated Vilsmeier-type Reactivity

TFEDMA exhibits a fluorinated Vilsmeier-type reactivity, enabling the activation of various functional groups, including oximes. [1][9]This reaction provides a convenient route to valuable synthetic building blocks:

-

Aryl-aldoximes are converted to aryl-cyanides . [8][9]* Aryl-ketoximes yield aryl-amides . [8][9] This transformation highlights the versatility of TFEDMA, which acts not just as a simple fluoride donor but as a potent activating agent for a range of chemical transformations. [1]

Chapter 3: Synthesis and Characterization

Synthetic Routes

The most direct and high-yielding synthesis of TFEDMA involves the reaction of tetrafluoroethylene (TFE) with dimethylamine, with reported yields as high as 96-98%. [1][10]This process is based on the nucleophilic addition of dimethylamine to the double bond of TFE. An alternative method is the alkylation of dimethylamine with 1,1,2,2-tetrafluoroethyl halides. [1]

Caption: Primary synthetic route to TFEDMA.

Spectroscopic Characterization

The structural elucidation and purity assessment of TFEDMA rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~2.8 | Singlet | N/A | -N(CH₃)₂ |

| ¹⁹F | ~-91 | Triplet | ³JHF ≈ 16 Hz | -CF₂-N |

| ¹⁹F | Not specified | Multiplet | Not specified | F₂HC- |

Note: The above data is based on typical values and may vary slightly depending on the solvent and experimental conditions. [1] Infrared (IR) Spectroscopy: While specific peak assignments were not detailed in the search results, the IR spectrum would be expected to show characteristic C-F stretching frequencies, as well as absorptions corresponding to the alkyl groups.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of TFEDMA (145.1 g/mol ).

Chapter 4: Experimental Protocols and Handling

General Experimental Protocol for Deoxyfluorination

The following is a generalized procedure for the deoxyfluorination of an alcohol using TFEDMA. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

-

Substrate (alcohol)

-

TFEDMA (1.1 - 1.5 equivalents)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the alcohol in the chosen anhydrous solvent under an inert atmosphere, add TFEDMA dropwise at the appropriate temperature (0-10 °C for secondary/tertiary alcohols, elevated temperatures for primary alcohols). [4][10]2. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Caution: The reaction with water can be vigorous. 4. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with water to remove the water-soluble amide byproduct, followed by a brine wash. [4]6. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography or distillation as required.

Safety and Handling

TFEDMA is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: Causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water. * Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [5]* Handling: Work in a well-ventilated area, preferably under a fume hood. Avoid breathing mist or vapors. Keep away from water and moisture. * Storage: Store in a tightly closed container made of polyethylene, Teflon®, or metal in a dry, well-ventilated place. [4]It is stable at ambient temperature with a long shelf life under these conditions. [4]* First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. * Eye Contact: Rinse immediately with plenty of water and seek medical advice. [5] * Ingestion: Rinse mouth and do NOT induce vomiting. * Inhalation: Move to fresh air.

-

Chapter 5: Applications in Drug Development and Beyond

The unique properties of TFEDMA make it a valuable tool in medicinal chemistry and materials science. [1]The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. [1]

-

Pharmaceuticals: TFEDMA is used as an intermediate in the synthesis of novel pharmaceutical candidates. [1]By creating metabolically stable bioisosteres, it can enhance a drug's bioavailability and membrane permeability. [1]* Agrochemicals: It plays a role in the development of new crop protection agents. [1]* Materials Science: The introduction of fluorine via TFEDMA can dramatically alter the electronic properties, thermal stability, and hydrophobicity of materials such as liquid crystals and polymers. [1]

Conclusion

This compound is a powerful and versatile reagent for selective nucleophilic fluorination. Its stability, selectivity, and the ease of removal of its byproduct make it an attractive alternative to other fluorinating agents. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective application in the synthesis of novel fluorinated molecules with significant potential in drug discovery, agrochemical development, and materials science. As research in these fields continues to advance, the utility of TFEDMA is poised to expand, further solidifying its place as a key tool in the synthetic chemist's repertoire.

References

- This compound | High-Purity Reagent - Benchchem. (n.d.).

- TFEDMA - ChemBK. (2024-04-10).

- ChemFiles Volume 8 Number 3 - Sigma-Aldrich. (n.d.).

- ChemInform Abstract: 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine: A New Selective Fluorinating Agent | Request PDF - ResearchGate. (2025-08-05).

- CAS#:1550-50-1 | this compound | Chemsrc. (2025-08-20).

- N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine - Synquest Labs. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-28).

- ChemInform Abstract: Reaction of 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine with Linear and Cyclic 1,3-Diketones. - ResearchGate. (2025-08-05).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.).

- Fluorinated Vilsmeier Reagent: TFEDMA‐mediated Synthesis of Aryl‐cyanides and Aryl‐amides via the Activation of Oximes† | Request PDF - ResearchGate. (2025-05-27).

Sources

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. CAS#:1550-50-1 | this compound | Chemsrc [chemsrc.com]

- 7. CAS 1550-50-1 | 3132-3-12 | MDL MFCD08461915 | N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine | SynQuest Laboratories [synquestlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of the Ruppert-Prakash Reagent

Introduction: The Enduring Utility of the Ruppert-Prakash Reagent in Modern Chemistry

In the landscape of synthetic organic chemistry, the introduction of the trifluoromethyl (CF₃) group into molecular architectures is of paramount importance. This moiety can dramatically alter the physicochemical properties of a molecule, enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of trifluoromethylating agents, (Trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash Reagent, stands out for its versatility and efficacy.[1] First prepared by Ingo Ruppert in 1984 and later popularized by G.K. Surya Prakash, this organosilicon compound has become an indispensable tool for the nucleophilic trifluoromethylation of a wide range of electrophiles, including aldehydes, ketones, and imines.[1][2]

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are fundamental to the characterization and quality control of the Ruppert-Prakash Reagent. A thorough understanding of its spectroscopic signature is crucial for researchers, scientists, and drug development professionals to ensure the purity of the reagent and to monitor its reactions effectively.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms in the Ruppert-Prakash Reagent gives rise to a distinct set of spectroscopic signals. The molecule consists of a central silicon atom bonded to three methyl (CH₃) groups and one trifluoromethyl (CF₃) group. This structure presents several key features for spectroscopic analysis: the protons of the magnetically equivalent methyl groups, the carbon atoms of the methyl and trifluoromethyl groups, and the fluorine atoms of the trifluoromethyl group.

Caption: Molecular structure of the Ruppert-Prakash Reagent (TMSCF₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of the Ruppert-Prakash Reagent in solution. By probing the ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive picture of the molecule's connectivity and purity can be obtained.

Experimental Protocol: NMR Analysis

A standardized approach to NMR sample preparation and data acquisition is critical for obtaining high-quality, reproducible spectra.

Methodology:

-

Sample Preparation: A solution of the Ruppert-Prakash Reagent is prepared by dissolving approximately 10-20 mg of the neat liquid in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would otherwise obscure the analyte's resonances.

-

Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[3]

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for the methyl carbons. A larger spectral width (e.g., -10 to 180 ppm) is necessary. Due to the lower natural abundance of ¹³C and the quaternary nature of the CF₃ carbon, a greater number of scans is required.

-

¹⁹F NMR Acquisition: A simple pulse-acquire sequence is used, often without proton decoupling. The spectral width should be sufficient to encompass the expected chemical shift of the CF₃ group (e.g., -50 to -80 ppm). Chemical shifts are referenced to an external standard such as CFCl₃.[3][4]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of the Ruppert-Prakash Reagent is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.268 | Singlet | 9H | Si-(CH ₃)₃ |

Interpretation: The spectrum displays a single, sharp resonance at approximately 0.268 ppm.[5] This upfield chemical shift is characteristic of protons on methyl groups attached to a silicon atom. The integration of this peak corresponds to nine protons, confirming the presence of the three magnetically equivalent trimethylsilyl (TMS) methyl groups. The absence of any coupling indicates that there are no adjacent protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Multiplicity (¹J(C,F)) | Assignment |

| 133.5 | Quartet (~316 Hz) | C F₃ |

| -1.5 | Singlet | Si-(C H₃)₃ |

Interpretation: Two distinct signals are observed in the ¹³C NMR spectrum. The downfield signal at approximately 133.5 ppm is assigned to the carbon of the trifluoromethyl group. This resonance appears as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹J(C,F) ≈ 316 Hz).[6] The upfield signal at approximately -1.5 ppm corresponds to the three equivalent methyl carbons of the TMS group. This signal appears as a singlet in a proton-decoupled spectrum.

¹⁹F NMR Spectral Data and Interpretation

¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of the trifluoromethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -67.7 | Singlet | CF ₃ |

Interpretation: The ¹⁹F NMR spectrum exhibits a single, sharp resonance at approximately -67.7 ppm (referenced to CFCl₃).[7] This chemical shift is characteristic of a CF₃ group attached to a silicon atom. The singlet multiplicity indicates that there are no other fluorine atoms or nearby protons to which it is coupled. The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for assessing the purity of the reagent and for monitoring its consumption during a reaction.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule, providing a unique "fingerprint" based on its functional groups.

Experimental Protocol: IR Analysis

Given that the Ruppert-Prakash Reagent is a volatile liquid, appropriate sample handling is necessary.

Methodology:

-

Sample Preparation: A neat liquid sample can be analyzed by placing a small drop between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film.[9] Alternatively, for volatile liquids, a sealed liquid cell with a defined path length can be used to prevent evaporation during the measurement.[10][11] Attenuated Total Reflectance (ATR) is another convenient method where a drop of the liquid is placed directly onto the ATR crystal.[12][13]

-

Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of the Ruppert-Prakash Reagent displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2960 | Medium | C-H stretching (in CH₃ groups) |

| ~1257 | Strong | Si-CH₃ symmetric deformation |

| ~1170 - 1050 | Very Strong | C-F stretching |

| ~850 | Strong | Si-C stretching / CH₃ rocking |

Interpretation: The key features of the IR spectrum include:

-

C-H Stretching: A medium intensity band around 2960 cm⁻¹ is characteristic of the C-H stretching vibrations within the methyl groups.

-

Si-CH₃ Deformation: A strong and sharp absorption band is typically observed around 1257 cm⁻¹, which is a hallmark of the symmetric deformation (umbrella mode) of the Si-CH₃ groups.

-

C-F Stretching: The most intense and prominent feature in the spectrum is a broad and very strong absorption in the region of 1170-1050 cm⁻¹. This is due to the C-F stretching vibrations of the trifluoromethyl group. The high intensity of this band is a result of the large change in dipole moment associated with the C-F bond vibrations.

-

Si-C Stretching and CH₃ Rocking: A strong band around 850 cm⁻¹ can be attributed to a combination of Si-C bond stretching and CH₃ rocking vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the Ruppert-Prakash Reagent, further confirming its identity and structure.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing the volatile Ruppert-Prakash Reagent.

Methodology:

-

Sample Preparation: A dilute solution of the reagent is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography: A small volume of the solution is injected into the GC, where the compound is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a DB-5MS column). A typical temperature program would start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature to ensure elution of the compound.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

MS Data and Fragmentation Analysis

The mass spectrum of the Ruppert-Prakash Reagent reveals a characteristic fragmentation pattern.

Key Ions (m/z):

-

142 (M⁺): Molecular ion (often low abundance or absent)

-

127 ([M-CH₃]⁺): Loss of a methyl radical

-

73 ([Si(CH₃)₃]⁺): Trimethylsilyl cation (often the base peak)

-

69 ([CF₃]⁺): Trifluoromethyl cation

Caption: Proposed mass spectral fragmentation pathway of the Ruppert-Prakash Reagent.

Interpretation: The molecular ion (M⁺) at m/z 142 may be observed, but it is often of low intensity due to the facile fragmentation of organosilicon compounds. The most common fragmentation pathway involves the loss of a methyl radical (•CH₃) to form the ion at m/z 127.[14][15] This is a characteristic fragmentation for trimethylsilyl compounds. Another significant fragmentation is the cleavage of the Si-CF₃ bond, leading to the formation of the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73, which is often the base peak in the spectrum. The observation of the trifluoromethyl cation, [CF₃]⁺, at m/z 69 further confirms the structure.

Conclusion

The comprehensive spectroscopic analysis of the Ruppert-Prakash Reagent using NMR, IR, and MS provides a robust and self-validating system for its identification, characterization, and purity assessment. Each technique offers complementary information that, when combined, leaves no ambiguity as to the structure and integrity of this vital synthetic tool. For researchers in drug discovery and development, a firm grasp of this spectroscopic data is essential for ensuring the reliability and reproducibility of their synthetic endeavors.

References

-

SpectraBase. (Trifluoromethyl)trimethylsilane. [Link]

- Dalvit, C., & Vulpetti, A. (2019). ¹⁹F NMR for ligand- and fragment-based screening. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 110-129.

-

SpectraBase. (Trifluoromethyl)trimethylsilane ¹⁹F NMR. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for "Online monitoring of Ruppert–Prakash type reactions in continuous-flow by benchtop NMR spectroscopy". [Link]

-

Royal Society of Chemistry. Supporting Information for "Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System". [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Northern Illinois University. FT-IR sample preparation. [Link]

- Alexeeva, Y. V., & Al-Allaf, T. A. K. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. Organic Letters, 17(2), 234-237.

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

- Hutschenreuther, A., et al. (2023).

-

Royal Society of Chemistry. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. [Link]

-

Tyrra, W., et al. (2005). How Trimethyl(trifluoromethyl)silane Reacts with Itself in the Presence of Naked Fluoride—A One-Pot Synthesis of Bis([11]crown-5)cesium 1,1,1,3,5,5,5-Heptafluoro-2,4-bis(trifluoromethyl)pentenide. European Journal of Inorganic Chemistry, 2005(22), 4544-4549.

- Eklundh Odler, T. (2018). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. DiVA portal.

-

SpectraBase. (Trifluoromethyl)trimethylsilane Mass Spectrum (GC). [Link]

-

SpectraBase. (Trifluoromethyl)trimethylsilane ¹³C NMR. [Link]

- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.

-

Wikipedia. Trifluoromethyltrimethylsilane. [Link]

- Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the ¹³C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547.

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum? [Link]

- Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257.

- Tsai, I. L., et al. (2016). Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. Journal of Mass Spectrometry, 51(10), 883-888.

- Kind, T., et al. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews.

-

ResearchGate. Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. [Link]

-

Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? [Link]

- Azizan, K. A., et al. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Biochemistry and Biotechnology, 8(2), 114-122.

- Johnston, C. P., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(35), 11112-11124.

-

International Journal of Engineering Research and Applications. Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

Sources

- 1. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. (Trifluoromethyl)trimethylsilane(81290-20-2) 1H NMR [m.chemicalbook.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. jascoinc.com [jascoinc.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Fluoroalkyl Amino Reagents: A Technical Guide to Their Discovery, Evolution, and Application in Drug Development

Abstract

The strategic incorporation of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) moiety, has become an indispensable tool in modern medicinal chemistry. This guide provides an in-depth technical exploration of the discovery and history of fluoroalkyl amino reagents, charting their evolution from early, harsh fluorination methods to the sophisticated and selective reagents employed today. We will delve into the mechanistic underpinnings of nucleophilic, electrophilic, and radical trifluoromethylation, offering field-proven insights into the causality behind experimental choices. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource on the core fluoroalkylating agents, their synthesis, and their critical role in the advancement of pharmaceutical sciences.

The Dawn of Fluoroalkylation: Early Methods and the Quest for Selectivity

The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability—have long been recognized as highly desirable in drug candidates.[1] Early approaches to introducing fluoroalkyl groups were often harsh and lacked selectivity, relying on methods that were not amenable to complex, functionalized molecules. The development of reagents capable of delivering fluoroalkyl moieties with precision and under mild conditions was a critical turning point in medicinal chemistry.

One of the earliest forays into systematic fluoroalkylation can be traced back to the work of Frédéric Swarts in 1892, who demonstrated the reaction between antimony fluoride and benzotrichloride to produce benzotrifluoride.[2] While a landmark discovery, this method was far from the gentle and selective processes required for the intricate world of drug synthesis. The need for more refined tools spurred decades of research, leading to the development of the diverse and powerful fluoroalkyl amino reagents we have today.

The Nucleophilic Revolution: The Ruppert-Prakash Reagent

A significant breakthrough in trifluoromethylation came with the development of nucleophilic CF₃ sources. Among these, trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent , stands as a cornerstone of modern organofluorine chemistry.[1][3] Introduced by Ingo Ruppert in 1984 and extensively developed for synthetic applications by G. K. Surya Prakash, this reagent provided a reliable and versatile method for introducing the trifluoromethyl group into a wide array of organic molecules.[1][3]

Synthesis of the Ruppert-Prakash Reagent

The initial synthesis by Ruppert involved the reaction of bromotrifluoromethane with trimethylsilyl chloride.[1] However, a more practical and environmentally benign synthesis was later developed by Prakash, which avoids the use of ozone-depleting reagents.[1] This method involves the deprotonation of fluoroform (CHF₃) with a strong base, such as potassium hexamethyldisilazide (KHMDS), followed by trapping of the resulting trifluoromethyl anion with trimethylsilyl chloride.[1]

Mechanism of Action: Unlocking the Trifluoromethyl Anion

The Ruppert-Prakash reagent itself is not inherently nucleophilic. Its utility lies in its ability to serve as a stable precursor to the highly reactive trifluoromethyl anion (CF₃⁻). Activation is typically achieved through the use of a nucleophilic catalyst, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF).[4] The fluoride ion attacks the silicon center, forming a hypervalent silicon intermediate that readily releases the trifluoromethide anion. This potent nucleophile can then attack a wide range of electrophiles, most notably carbonyl compounds, to form the desired trifluoromethylated product.[4]

Caption: General mechanism of Ruppert-Prakash reagent activation.

Applications in Pharmaceutical Synthesis

The Ruppert-Prakash reagent has been instrumental in the synthesis of numerous pharmaceuticals. A prominent example is its use in the synthesis of the anti-HIV drug Efavirenz .[4] The key step in the synthesis involves the nucleophilic trifluoromethylation of a ketone precursor, demonstrating the reagent's utility in constructing complex, biologically active molecules.[4]

The Rise of Electrophilic Trifluoromethylation

While nucleophilic methods proved powerful, the development of reagents capable of delivering an electrophilic trifluoromethyl equivalent ("CF₃⁺") opened up new avenues for synthesis, allowing for the trifluoromethylation of nucleophilic substrates.

Pioneering Work: Yagupolskii's Sulfonium Salts

In 1984, the group of Lev Yagupolskii reported the first electrophilic trifluoromethylating reagent, a diaryl(trifluoromethyl)sulfonium salt.[5] This discovery marked a paradigm shift in the field, demonstrating that a trifluoromethyl group could be transferred as an electrophile.

The Umemoto Reagents: Power and Versatility

Building upon this foundation, Teruo Umemoto and his coworkers developed a series of highly effective and widely used electrophilic trifluoromethylating agents based on S-(trifluoromethyl)dibenzothiophenium salts.[6] These reagents, now commercially available, offer a range of reactivities, allowing for the trifluoromethylation of a broad spectrum of nucleophiles.[6]

The synthesis of Umemoto-type reagents has evolved to improve efficiency and practicality. One-pot methods have been developed, for example, for the synthesis of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) from 3,3'-bis(trifluoromethoxy)biphenyl.[6]

The mechanism of trifluoromethylation by Umemoto reagents has been a subject of study, with computational and experimental evidence suggesting a backside nucleophilic attack on the trifluoromethyl group, akin to an Sₙ2 reaction, rather than a single-electron transfer (SET) pathway for many substrates.[7]

Caption: Proposed backside attack mechanism for Umemoto reagents.

The Togni Reagents: Hypervalent Iodine Chemistry

In 2006, Antonio Togni and his group introduced a new class of electrophilic trifluoromethylating agents based on hypervalent iodine(III) compounds.[5] These reagents, particularly 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni reagent II), have gained immense popularity due to their stability, ease of handling, and broad substrate scope.[8]

The synthesis of Togni reagent II is a multi-step process that begins with the oxidation and cyclization of 2-iodobenzoic acid.[8] The resulting intermediate is then acylated and subsequently treated with the Ruppert-Prakash reagent to install the trifluoromethyl group.[8]

Togni reagents exhibit a fascinating dual reactivity, capable of participating in both polar (ionic) and radical trifluoromethylation pathways.[7] In the presence of a single-electron transfer (SET) reductant, such as Cu(I), Togni's reagent can act as a source of the trifluoromethyl radical (CF₃•).[7] Conversely, activation by a Lewis acid can promote a more electrophilic character, facilitating nucleophilic attack.[7]

Caption: Dual mechanistic pathways of Togni reagents.

The versatility of Togni reagents has made them valuable tools in drug discovery. They have been successfully employed in the synthesis of derivatives of pharmaceuticals such as fluoxetine and the antimalarial drug mefloquine .[9][10]

The Radical Approach: The Langlois Reagent

Radical trifluoromethylation offers a complementary strategy to nucleophilic and electrophilic methods, often enabling the functionalization of substrates that are unreactive under other conditions.

Sodium Trifluoromethanesulfinate: The Langlois Reagent

In 1991, Bernard Langlois and his group introduced sodium trifluoromethanesulfinate (CF₃SO₂Na), now widely known as the Langlois reagent , as a convenient source of the trifluoromethyl radical.[11][12] This inexpensive, stable, and easy-to-handle solid has become a workhorse in radical trifluoromethylation.[12]

The Langlois reagent can be prepared by reacting trifluoromethyl chloride (CF₃Cl) with sodium dithionite (Na₂S₂O₄).[11]

The trifluoromethyl radical is typically generated from the Langlois reagent in the presence of an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), often in conjunction with a metal catalyst like copper.[13] The oxidant facilitates a single-electron transfer process, leading to the formation of the CF₃• radical.[13]

Caption: Generation of the trifluoromethyl radical from the Langlois reagent.

A notable application of the Langlois reagent in medicinal chemistry is in the synthesis of the antiviral drug Trifluridine .[11] The direct C-H trifluoromethylation of deoxyuridine using the Langlois reagent provides a more environmentally friendly route to this important therapeutic agent.[11]

Beyond Trifluoromethylation: Other Fluoroalkyl Amino Reagents

While trifluoromethylation has dominated the field, the development of reagents for introducing other fluoroalkyl groups is of growing importance.

The Yarovenko-Raksha and Ishikawa Reagents

The Yarovenko-Raksha reagent (the adduct of chlorotrifluoroethylene and diethylamine) and the more stable and convenient Ishikawa reagent (N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine) are valuable for converting alcohols to alkyl fluorides.[14][15] The Ishikawa reagent is prepared by the addition of hexafluoropropene to diethylamine.[15] These reagents operate by activating the alcohol, which is then displaced by a fluoride ion.[14]

Caption: General mechanism of alcohol fluorination with the Ishikawa reagent.

Comparative Overview of Key Trifluoromethylating Reagents

The selection of an appropriate trifluoromethylating reagent is crucial for the success of a synthetic endeavor. The following table provides a comparative overview of the key reagents discussed in this guide.

| Reagent Class | Key Reagent(s) | Mechanistic Pathway(s) | Key Advantages | Key Limitations |

| Nucleophilic | Ruppert-Prakash Reagent | Nucleophilic (CF₃⁻) | Well-established, versatile, good for carbonyls | Requires stoichiometric activator, sensitive to moisture |

| Electrophilic | Umemoto Reagents | Electrophilic ("CF₃⁺") | Powerful, good for a range of nucleophiles | Can be expensive, multi-step synthesis |

| Electrophilic | Togni Reagents | Electrophilic ("CF₃⁺"), Radical (CF₃•) | Stable, easy to handle, dual reactivity | Can have explosive properties, cost |

| Radical | Langlois Reagent | Radical (CF₃•) | Inexpensive, stable, good for C-H functionalization | Requires an oxidant, can lack regioselectivity |

Conclusion and Future Outlook

The journey of fluoroalkyl amino reagents from their early discovery to the present day is a testament to the ingenuity and perseverance of chemists. The development of nucleophilic, electrophilic, and radical trifluoromethylating agents has revolutionized the synthesis of fluorinated molecules, providing medicinal chemists with an unparalleled toolkit for drug design and development. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the demand for novel and even more sophisticated fluoroalkylating reagents will undoubtedly continue to grow. The future of this field lies in the development of more efficient, selective, and sustainable methods for the introduction of a wider variety of fluoroalkyl groups, further empowering the creation of the next generation of life-saving therapeutics.

References

-

Beilstein Journal of Organic Chemistry. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry. [Link]

-

SigutLabs. (2022). Reagent of the month – November - Langlois reagent. SigutLabs. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2016). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. Royal Society of Chemistry. [Link]

-

WordPress. (n.d.). Ishikawa's reagent. WordPress. [Link]

-

PubMed. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. National Center for Biotechnology Information. [Link]

-

CONICET. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]

-

SynOpen. (2023). Langlois' Reagent: An Efficient Trifluoromethylation Reagent. Thieme Connect. [Link]

-

Open Access LMU. (2021). Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. [Link]

-

ACS Publications. (1998). New Electrophilic Trifluoromethylating Agents. ACS Publications. [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Recent advances in the application of Langlois' reagent in olefin difunctionalization. National Center for Biotechnology Information. [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]

-

American Chemical Society. (2021). Trifluoromethyltrimethylsilane. American Chemical Society. [Link]

-

ResearchGate. (2021). Ishikawa's Reagent – a Valuable Source for Fluoroorganic Iminium Salts. ResearchGate. [Link]

-

Wikipedia. (n.d.). Togni reagent II. Wikipedia. [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of trifluoromethane sulfinate salt. ResearchGate. [Link]

-

ACS Publications. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]

-

Wikipedia. (n.d.). Ishikawa's reagent. Wikipedia. [Link]

-

National Center for Biotechnology Information. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. ResearchGate. [Link]

-

ResearchGate. (2021). Ishikawa's Reagent – a Valuable Source for Fluoroorganic Iminium Salts. ResearchGate. [Link]

-

Royal Society of Chemistry. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Royal Society of Chemistry. [Link]

-

DrugFuture. (n.d.). Ishikawa Reagent. DrugFuture. [Link]

-

National Center for Biotechnology Information. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Center for Biotechnology Information. [Link]

Sources

- 1. acs.org [acs.org]

- 2. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Togni reagent II - Wikipedia [en.wikipedia.org]

- 9. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]

- 15. Ishikawa reagent - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Value of Deoxyfluorination

An In-depth Technical Guide to the Mechanism of Action for TFEDMA in Deoxyfluorination

This guide provides an in-depth exploration of 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (TFEDMA) as a reagent for deoxyfluorination. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanistic principles and practical application. We will delve into the core reactivity, substrate scope, and operational nuances of TFEDMA, providing a framework for its effective and safe implementation in synthetic chemistry.

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, agrochemicals, and materials science.[1][2][3] The unique properties of the carbon-fluorine bond, such as its exceptional strength and the high electronegativity of fluorine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][4] Deoxyfluorination, the conversion of a hydroxyl group to a fluoride, is one of the most direct and widely utilized strategies for forging C-F bonds, leveraging the vast availability of alcohols as starting materials.[5][6][7] Over the years, a host of reagents have been developed for this purpose, each with distinct advantages and limitations.

Among these, this compound (TFEDMA), also known as the Petrov reagent, has emerged as a mild, selective, and stable nucleophilic fluorinating agent.[8][9] Unlike classic sulfur-based reagents like DAST (Diethylaminosulfur Trifluoride), TFEDMA offers enhanced thermal stability and a more favorable safety profile, making it a valuable tool in the synthetic chemist's arsenal.[8][10] This guide will elucidate the fundamental mechanism by which TFEDMA activates and transforms hydroxyl groups, providing the causal insights necessary for protocol optimization and troubleshooting.

The Core Mechanism: Activation via a Fluorinated Vilsmeier-type Intermediate

The efficacy of TFEDMA lies in its ability to transform a poor leaving group (a hydroxyl group) into a highly reactive intermediate that is readily displaced by a fluoride anion. The mechanism is analogous to that of the Vilsmeier reagent, proceeding through the in situ formation of a highly electrophilic iminium cation.[11]

The process can be dissected into two primary stages:

-

Activation of the Hydroxyl Group: The alcohol substrate performs a nucleophilic attack on the TFEDMA reagent. This leads to the formation of an unstable intermediate which rapidly eliminates a stable amide byproduct (N,N-dimethyl-2,2-difluoroacetamide) to generate a reactive fluoro-iminium species. This species effectively activates the original oxygen atom, converting it into an excellent leaving group.

-

Nucleophilic Displacement: A fluoride ion, concurrently generated, then displaces the activated hydroxyl group. The nature of this substitution (SN1 or SN2) is substrate-dependent. For primary alcohols, the reaction typically follows an SN2 pathway, leading to inversion of stereochemistry. For secondary and tertiary alcohols, which can form more stable carbocations, the mechanism may have more SN1 character.[12]

This two-step process highlights the dual role of TFEDMA: it is not merely a fluoride donor but a potent activating agent for the C-O bond.

Caption: General mechanism of TFEDMA-mediated deoxyfluorination of an alcohol.

Substrate Scope and Reactivity Profile

TFEDMA demonstrates broad applicability across various classes of oxygenated compounds. However, reactivity and reaction outcomes are highly dependent on the substrate structure.

-

Alcohols: Primary alcohols are converted to their corresponding alkyl fluorides in good to excellent yields, typically requiring elevated temperatures.[8][9] Secondary and tertiary alcohols are more reactive and can often be fluorinated at lower temperatures (0–10°C).[9] However, these substrates are more prone to elimination side reactions, forming olefins, particularly when a stable carbocation intermediate can be formed.[8][9]

-

Carboxylic and Sulfonic Acids: These substrates are readily converted into their corresponding acyl fluorides and sulfonyl fluorides.[8] Acyl fluorides are valuable synthetic intermediates, offering a more controlled reactivity profile compared to acyl chlorides.[3]

-

Aldehydes and Ketones: The carbonyl oxygen of aldehydes and ketones can be replaced by two fluorine atoms to yield gem-difluorides.[8]

The table below summarizes the typical performance of TFEDMA with various substrates.

| Substrate Type | Product | Typical Yields | Key Considerations |

| Primary Alcohol | Primary Alkyl Fluoride | 75-98%[8] | Requires heating (reflux). |

| Secondary Alcohol | Secondary Alkyl Fluoride | Moderate to Good | More reactive than 1°. Risk of elimination products. |

| Tertiary Alcohol | Tertiary Alkyl Fluoride | Moderate | High reactivity, but elimination is often a major side reaction. |

| Carboxylic Acid | Acyl Fluoride | Good to Excellent | Efficient conversion to a valuable synthetic intermediate.[13] |

| Aldehyde/Ketone | gem-Difluoride | Moderate to Good | Effective for carbonyl deoxyfluorination. |

Experimental Protocol: Deoxyfluorination of a Primary Alcohol

The following protocol provides a representative, self-validating workflow for the deoxyfluorination of a primary alcohol using TFEDMA. The causality behind each step is explained to ensure both procedural accuracy and conceptual understanding.

Safety Prerequisite: All operations must be conducted in a well-ventilated fume hood by personnel with proper training in handling hazardous chemicals.[14] Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and compatible gloves, is mandatory.[15] Review the Safety Data Sheet (SDS) for TFEDMA and all other reagents before commencing work.[16]

Caption: Standard experimental workflow for TFEDMA-mediated deoxyfluorination.

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), equip a round-bottom flask with a magnetic stir bar and a reflux condenser. All glassware must be rigorously dried to prevent hydrolysis of the reagent and intermediates.

-

Rationale: Moisture can react with TFEDMA and activated intermediates, reducing yield and forming unwanted byproducts. An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

-

-

Reagent Charging: To the flask, add the primary alcohol (1.0 equivalent) and an appropriate anhydrous solvent (e.g., 1,2-dichloroethane, acetonitrile). Stir until the alcohol is fully dissolved.

-

TFEDMA Addition: Slowly add TFEDMA (1.2–1.5 equivalents) to the stirred solution at room temperature.

-

Rationale: A slight excess of TFEDMA ensures complete conversion of the starting alcohol. Slow addition helps to control any initial exotherm.

-

-

Reaction: Heat the reaction mixture to the desired temperature (typically reflux) and maintain it until the reaction is complete, as determined by an appropriate monitoring technique (e.g., TLC or GC-MS).

-

Work-up and Isolation:

-

a. Once the reaction is complete, cool the mixture to room temperature.

-

b. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Rationale: The NaHCO₃ wash neutralizes any acidic byproducts. The primary amide byproduct of TFEDMA is water-soluble and will be largely removed into the aqueous phase, greatly simplifying purification.[8]

-

c. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

-

d. Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude alkyl fluoride using flash column chromatography or distillation, as appropriate for the product's physical properties.

Safety, Handling, and Stability

While TFEDMA is more thermally stable than many traditional deoxyfluorinating agents, it is still a reactive chemical that demands careful handling.

-

Stability: TFEDMA exhibits an unlimited shelf life when stored at ambient temperature in containers made of polyethylene, Teflon®, or metal.[8] It should be protected from moisture.

-

Handling: Always handle TFEDMA in a well-ventilated chemical fume hood.[15] Avoid inhalation of vapors and contact with skin and eyes.[16] In case of skin contact, wash immediately and thoroughly.

-

Waste Disposal: All waste containing fluorinated compounds should be collected in designated, clearly labeled containers and disposed of according to institutional and local regulations.[15]

Conclusion

This compound (TFEDMA) is a highly effective and versatile reagent for the deoxyfluorination of alcohols and carboxylic acids. Its mechanism, which proceeds through a reactive Vilsmeier-type intermediate, allows for the efficient activation of C-O bonds for nucleophilic fluoride displacement. The reagent's enhanced stability compared to classical alternatives and the operational simplicity afforded by its water-soluble byproduct make it a compelling choice for a wide range of synthetic applications. By understanding the core principles of its reactivity and adhering to safe handling protocols, researchers can confidently leverage TFEDMA to access valuable fluorinated molecules.

References

- Benchchem. (n.d.). This compound | High-Purity Reagent.

- Who we serve. (2024, September 9). Deoxyfluorination: A Detailed Overview of Recent Developments.

-

MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

- (2022, May 24). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.

-

ResearchGate. (2024, September 9). (PDF) Deoxyfluorination: A Detailed Overview Of Recent Developments. Retrieved from [Link]

- CoLab. (n.d.). Deoxyfluorination: A Detailed Overview Of Recent Developments.

-

ACS Publications. (n.d.). Mechanochemical Deoxyfluorination of Carboxylic Acids to Acyl Fluorides and Successive Mechanochemical Amide Bond Formation | ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

ResearchGate. (2025, May 27). Fluorinated Vilsmeier Reagent: TFEDMA‐mediated Synthesis of Aryl‐cyanides and Aryl‐amides via the Activation of Oximes† | Request PDF. Retrieved from [Link]

-

NIH. (2010, April 21). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Retrieved from [Link]

-

ResearchGate. (2025, August 5). ChemInform Abstract: 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine: A New Selective Fluorinating Agent | Request PDF. Retrieved from [Link]

-

NIH. (2022, July 5). Deoxytrifluoromethylation of Alcohols. Retrieved from [Link]

- (n.d.). XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents.

-

ResearchGate. (2025, August 6). Synthesis of Morita–Baylis–Hillman-fluorides using 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols. (a) General route for.... Retrieved from [Link]

-

OSTI.GOV. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Deoxytrifluoromethylation of Alcohols. Retrieved from [Link]

- (2013, February 23). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor.

-

NIH PubMed. (2022, July 13). Deoxytrifluoromethylation of Alcohols. Retrieved from [Link]

-

SCI. (n.d.). Simpler fluorine chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Retrieved from [Link]

-

PMC - PubMed Central. (2025, July 9). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetramethylammonium Fluoride Trihydrate, 99% (Titr.). Retrieved from [Link]

-

ACS Fall 2025. (n.d.). Deoxyfluorination and fluoride-π interaction: What we learned from experiments and theories. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]

- 4. mdpi.com [mdpi.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. researchgate.net [researchgate.net]

- 7. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Simpler fluorine chemistry [soci.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgsyn.org [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. tcichemicals.com [tcichemicals.com]

The Ascendance of TFEDMA: A Senior Application Scientist's Guide to Deoxyfluorination and Beyond

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms can dramatically enhance the desired properties of a molecule. This guide provides an in-depth technical exploration of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine, a reagent that has carved a significant niche for itself in the synthetic chemist's toolkit. Commonly known as TFEDMA or the Petrov reagent, this compound offers a compelling alternative to traditional fluorinating agents, balancing efficacy with improved stability and milder reaction conditions.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings and practical considerations that drive successful experimentation with TFEDMA. We will delve into its synthesis, core applications in deoxyfluorination, and its emerging roles in other synthetic transformations, all while emphasizing the principles of scientific integrity and logical experimental design.

Understanding TFEDMA: Synthesis and Fundamental Properties

This compound is a valuable reagent in synthetic organic chemistry, primarily recognized for its role as a deoxofluorinating agent.[1] Its molecular formula is C4H7F4N, and its CAS number is 1550-50-1.[2][3]

Synthesis

The most direct and high-yielding synthesis of TFEDMA involves the reaction of tetrafluoroethylene (TFE) with dimethylamine.[1] This nucleophilic addition reaction is reported to produce TFEDMA in yields as high as 96–98%.[1][4][5]

Key Properties and Advantages

TFEDMA is a low-viscosity liquid that offers several advantages over other fluorinating agents.[6] Unlike the Yarovenko–Raksha reagent (2-chloro-1,1,2-trifluoroethyl-N,N-diethylamine), TFEDMA is stable at ambient temperature with a long shelf life when stored in appropriate containers such as polyethylene or Teflon®. This stability, coupled with its selectivity, makes it a more user-friendly option in the laboratory. The amide byproduct of TFEDMA reactions is water-soluble, which often simplifies the reaction workup.

However, it is crucial to handle TFEDMA with care as it is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[7][8][9] It is also harmful if swallowed or inhaled.[9] Safety precautions include keeping it away from heat and ignition sources, using it in a well-ventilated area, and wearing appropriate personal protective equipment.[7][8]

Core Application: Deoxyfluorination Reactions

The primary utility of TFEDMA lies in its ability to replace hydroxyl and carbonyl oxygen atoms with fluorine. This is achieved through the in-situ formation of a highly electrophilic iminium cation, which activates the substrate for nucleophilic attack by fluoride.[1]

Deoxyfluorination of Alcohols

TFEDMA is a highly effective reagent for the conversion of alcohols to their corresponding alkyl fluorides.[1][4][5] The reaction mechanism involves the initial reaction of the alcohol's hydroxyl group with TFEDMA, forming an intermediate that subsequently decomposes to yield the fluorinated product and a fluorinated acetamide byproduct.[1]